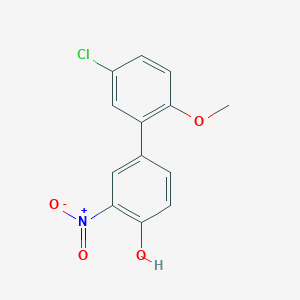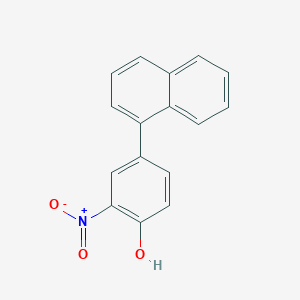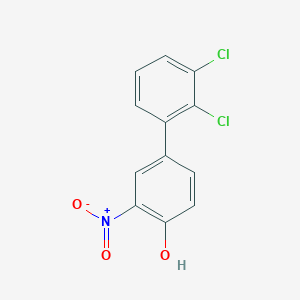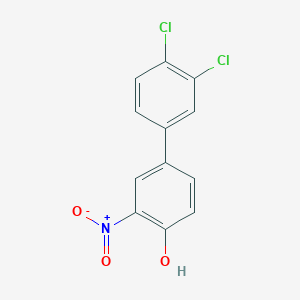
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FCN) is a novel fluorinated nitrophenol derivative that has recently been synthesized and studied for its potential applications in scientific research. 4-FCN has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in laboratory experiments.
科学研究应用
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including hydrogen peroxide, copper ions, and bisphenol A. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of carboxylic acids.
作用机制
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% acts as a fluorescence quencher, which means that it can absorb and dissipate energy from the fluorescence of other molecules. This allows 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% to be used as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative stress in cells. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, including lipoxygenase and cyclooxygenase.
实验室实验的优点和局限性
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of potential applications in scientific research. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how it works, and it has not been extensively studied in vivo.
未来方向
There are a variety of potential future directions for research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in scientific research. In addition, further research could be conducted to study the biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in vivo. Finally, further research could be conducted to explore the potential use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% as a therapeutic agent.
合成方法
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% was first synthesized in 2017 by a group of researchers in China. The synthesis process involves a series of reactions, beginning with the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with 2-nitroaniline in the presence of potassium carbonate and potassium iodide. This is followed by the reaction of the resulting 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitroaniline with sodium hydroxide to form the desired product 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%.
属性
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUGVCYTWEZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686317 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261899-98-2 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)
